![molecular formula C7H6BrFO2 B7961298 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol](/img/structure/B7961298.png)
2-Bromo-4-fluoro-6-(hydroxymethyl)phenol
Overview
Description
2-Bromo-4-fluoro-6-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H6BrFO2 and its molecular weight is 221.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Research on the transformation of phenolic compounds under methanogenic conditions showed that phenols with ortho-substitutions like chloro-, fluoro-, bromo-, hydroxyl-, amino-, or carboxyl- were transformed into meta-substituted benzoic acids. This indicates potential applications in environmental bioremediation and organic synthesis (Bisaillon et al., 1993).
The study of unsymmetrical binucleating ligands and their copper(II) complexes, involving compounds similar to 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol, reveals applications in the synthesis of molecular complexes with unique spectral, electrochemical, and magnetic properties. This has implications for materials science and coordination chemistry (Amudha et al., 1999).
A computational study on a structurally similar compound, (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol, using density functional theory, highlighted its potential as a ligand for metal complexes. This suggests applications in the design of metal-organic frameworks and catalysis (Tanak, 2019).
The selective detection of fluoride ions in DMSO by 4-bromo-2,6-bis(hydroxymethyl)phenol indicates its use as a fluorometric method for sensing specific ions. This has potential applications in analytical chemistry, particularly in environmental monitoring and quality control (Tavallali et al., 2011).
Synthesis of gold(III) complexes in the presence of 4-bromo-2,6-bis(hydroxymethyl)phenol showcased applications in the creation of novel metal-organic compounds, which may have uses in catalysis, material science, and possibly medicinal chemistry (Altun & Yoruç, 2019).
properties
IUPAC Name |
2-bromo-4-fluoro-6-(hydroxymethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,10-11H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYYIGDLLQYXGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-6-(hydroxymethyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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